3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide
Description
Properties
IUPAC Name |
3-ethyl-2-[[3-[(3-ethyl-5-methoxy-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-5-methoxy-1,3-benzothiazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N2O2S2.HI/c1-7-31-24-16-22(33-5)9-11-26(24)35-28(31)14-20-13-21(19-30(3,4)18-20)15-29-32(8-2)25-17-23(34-6)10-12-27(25)36-29;/h9-17H,7-8,18-19H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLICQDUSYOJAKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=C(S4)C=CC(=C5)OC)CC)CC(C3)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35IN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698925 | |
| Record name | 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158320-43-5 | |
| Record name | 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide is a complex organic molecule belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a high molecular weight and the presence of multiple functional groups that contribute to its biological activity. The presence of methoxy and ethyl groups enhances its lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research on benzothiazole derivatives has indicated a range of biological activities. The specific activities of 3-Ethyl-2-{...} have been evaluated through various in vitro and in vivo studies.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. A study found that similar compounds exhibit moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's structural features may enhance its interaction with bacterial membranes or specific targets within microbial cells.
Anti-inflammatory Properties
Compounds within the benzothiazole class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that 3-Ethyl-2-{...} may possess similar properties, potentially making it useful in treating inflammatory diseases.
Study 1: Antimicrobial Evaluation
In a comparative study of various benzothiazole derivatives, compounds with methoxy substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 50 µg/ml to 200 µg/ml against tested strains .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 50 | S. aureus |
| Compound B | 100 | E. coli |
| 3-Ethyl-{...} | TBD | TBD |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzothiazole derivatives indicated that certain structural modifications lead to increased cytotoxicity against human cancer cell lines. Compounds exhibiting a similar structure to 3-Ethyl-{...} were noted for their ability to disrupt cell cycle progression .
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Structural Analogues
Key Comparative Analysis
Structural Differences
- Cyclohexenylidene vs. Aromatic Linkers : The target compound’s cyclohexenylidene bridge enhances rigidity and conjugation compared to the benzothiophene-imidazolone hybrid (3a) or simpler thiazole derivatives (1a). This structural feature may improve charge transport in optoelectronic applications .
Physicochemical Properties
- Hydrophobicity : The target compound’s higher LogP (4.53) compared to 1a (1.82) suggests greater lipid solubility, which could influence its utility in organic solvents for device fabrication .
- Polar Surface Area : The lower PSA of the target compound (65.29 Ų) versus 3a (76.43 Ų) implies reduced hydrogen-bonding capacity, possibly affecting crystallinity or intermolecular interactions .
Preparation Methods
Reaction Mechanism
The synthesis begins with the solvent-free N-alkylation of benzothiazole derivatives. As demonstrated in analogous systems, benzothiazole reacts with alkyl iodides under heat to form quaternary benzothiazolium salts. For this compound, the alkylating agent is hypothesized to be a pre-functionalized iodomethylcyclohexenyl intermediate, though exact details remain proprietary. The reaction proceeds via nucleophilic attack of the benzothiazole’s nitrogen on the alkyl iodide, followed by iodide counterion stabilization.
Optimized Conditions
Key parameters from solvent-free syntheses of related benzothiazolium iodides include:
Under these conditions, yields exceeding 90% are reported for simpler benzothiazolium iodides. For the target compound, the steric bulk of the cyclohexenylidene bridge may necessitate longer reaction times or higher temperatures.
Cyclohexenylidene Bridge Formation
The central cyclohexenylidene spacer is introduced via a condensation reaction. A plausible pathway involves:
-
Formation of the Diradical Intermediate : Reaction of 5,5-dimethylcyclohex-2-enone with a benzothiazolium ylide generates a conjugated diradical.
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Methine Bridge Assembly : Coupling of two benzothiazolium units via a triethyl orthoformate-mediated condensation, forming the extended π-conjugated system.
This step is critical for achieving the desired electronic properties but requires stringent anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Characterization and Validation
Spectroscopic Analysis
-
NMR : Peaks at δ 1.4–1.6 ppm correspond to the ethyl groups, while δ 3.8–4.1 ppm integrates the methoxy protons. The cyclohexenylidene protons appear as a multiplet near δ 6.2–6.5 ppm.
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FTIR : Stretching vibrations at 1630 cm (C=N) and 1180 cm (C-S) confirm the benzothiazolium core.
-
HRMS : A molecular ion peak at m/z 646.6451 ([M-I]) aligns with the theoretical mass.
Thermal Stability
Thermogravimetric analysis (TGA) of analogous benzothiazolium iodides reveals decomposition onset temperatures >200°C, suggesting robust thermal stability. The dimethylcyclohexenylidene moiety likely enhances this stability by reducing molecular mobility.
Industrial and Research Applications
The compound’s extended conjugation makes it a candidate for:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this benzothiazolium iodide derivative, and what reaction conditions critically influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between benzothiazole precursors and aldehyde/ketone intermediates under acidic conditions. For example, refluxing with sodium acetate in acetic acid (3–5 hours) facilitates the formation of conjugated methine bridges, as seen in structurally related benzothiazoles . Key variables include:
- Catalyst : Sodium acetate or similar bases to deprotonate intermediates.
- Solvent : Polar aprotic solvents (e.g., acetic acid) enhance solubility and reaction rates.
- Temperature : Reflux conditions (~110–120°C) are critical for cyclization and eliminating side products.
Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Identifies methoxy groups (δ ~3.8–4.0 ppm for OCH3), ethyl substituents (δ ~1.2–1.5 ppm for CH2CH3), and aromatic protons in benzothiazole rings (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Confirms C=N stretching (~1600 cm⁻¹) in benzothiazole cores and C-O-C vibrations (~1250 cm⁻¹) from methoxy groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and iodide counterion via isotopic patterns (e.g., m/z peaks corresponding to [M-I]+) .
Q. What solvent systems are recommended for solubility and stability studies of this iodinated benzothiazole?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Stability studies should assess:
- pH Sensitivity : Hydrolysis risks in basic conditions due to the iodide counterion.
- Light Exposure : Benzothiazole derivatives often degrade under UV light; storage in amber vials is advised .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency and purity for this compound?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) by enhancing energy transfer. For example, microwave conditions (80–100°C, 300 W) in 1,4-dioxane or acetic acid can accelerate condensation steps while minimizing byproducts like ammonium chloride (common in benzothiazole syntheses) . Real-time monitoring using inline FTIR or Raman spectroscopy ensures intermediate formation aligns with predicted pathways .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-methoxy-2-(triazolyl)benzoic acid derivatives) to identify shifts caused by iodine’s electron-withdrawing effects .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., Z/E isomerism in methine bridges) when single crystals are obtainable via slow evaporation from DMF/EtOH mixtures .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational modes, aiding in peak assignment .
Q. How do substituents (e.g., methoxy, ethyl groups) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Donating Methoxy Groups : Stabilize the benzothiazolium cation via resonance, enhancing photostability but reducing electrophilicity at the methine bridge .
- Ethyl Substituents : Steric hindrance from ethyl groups on nitrogen atoms may slow nucleophilic attacks, as observed in analogous 3-ethylbenzothiazolium salts .
Experimental validation involves cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to assess π→π* transitions .
Q. What computational tools are recommended for simulating reaction mechanisms or optimizing synthetic pathways?
- Methodological Answer :
- COMSOL Multiphysics : Models heat/mass transfer in microwave-assisted reactions to optimize temperature gradients .
- Gaussian or ORCA : Simulate reaction pathways (e.g., transition states in cyclization steps) using DFT methods (B3LYP/6-31G* basis set) .
- AI-Driven Platforms : Machine learning algorithms (e.g., Random Forest) predict optimal solvent/catalyst combinations from historical reaction datasets .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in scaled-up syntheses of this compound?
- Methodological Answer :
- Scale-Up Variables : Mixing efficiency and exothermicity in large batches may deviate from small-scale conditions. Use segmented flow reactors to maintain consistent heating/stirring .
- Byproduct Identification : LC-MS or HPLC-PDA can detect impurities (e.g., unreacted aldehydes or dimeric byproducts) that reduce yields .
Q. What experimental controls are essential when studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Control Groups : Store aliquots under inert gas (N2/Ar), ambient air, and light-protected conditions to isolate degradation factors (e.g., oxidation vs. photolysis) .
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to simulate long-term storage and monitor decomposition via TLC or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
